2-Oxo-3-hydroxy-lysergide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-oxo-3-hydroxy-lysergide typically involves the oxidation of lysergic acid diethylamide. This process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of potassium permanganate in an acidic medium .
Industrial Production Methods: Industrial production of this compound is not common due to its primary role as a metabolite rather than a directly utilized compound. the synthesis of its precursor, lysergic acid diethylamide, involves the use of lysergic acid, which can be obtained from ergot alkaloids produced by the Claviceps purpurea fungus .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3-hydroxy-lysergide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other metabolites.
Reduction: It can be reduced back to lysergic acid diethylamide under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Lysergic acid diethylamide.
Substitution: Alkylated derivatives of this compound.
Scientific Research Applications
2-Oxo-3-hydroxy-lysergide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-oxo-3-hydroxy-lysergide is not fully understood. it is believed to interact with the serotonin system by binding to and activating 5-hydroxytryptamine subtype 2 receptors (5-HT2). This interaction interferes with inhibitory systems, resulting in perceptual disturbances and other effects similar to those of lysergic acid diethylamide .
Comparison with Similar Compounds
2-Oxo-3-hydroxy-lysergide is structurally related to other substituted tryptamines, such as:
Psilocybin: Found in psychedelic mushrooms, shares similar mechanisms of action and effects.
N,N-Dimethyltryptamine (DMT): Another potent hallucinogen with similar receptor interactions.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A synthetic tryptamine with similar psychoactive properties.
Uniqueness: this compound is unique due to its specific formation as a metabolite of lysergic acid diethylamide and its role in the metabolic pathway of this potent hallucinogen .
Properties
IUPAC Name |
(6aR,9R)-N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-23(5-2)18(24)12-9-14-13-7-6-8-15-17(13)20(26,19(25)21-15)10-16(14)22(3)11-12/h6-9,12,16,26H,4-5,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZSHHCNLVHCNV-VRORWYBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436244 | |
Record name | 2-Oxo-3-hydroxy-LSD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111295-09-1 | |
Record name | 2-Oxo-3-hydroxy-lysergide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111295091 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Oxo-3-hydroxy-LSD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-OXO-3-HYDROXY-LYSERGIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU55DR6345 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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